molecular formula C17H16N2O B5696082 N-(4-cyanophenyl)-4-phenylbutanamide

N-(4-cyanophenyl)-4-phenylbutanamide

Cat. No. B5696082
M. Wt: 264.32 g/mol
InChI Key: FUDNOEFRKFIJMN-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-4-phenylbutanamide, also known as CPB, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a derivative of the amphetamine family and has been shown to have a range of interesting properties, including the ability to act as a dopamine transporter inhibitor. In

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-4-phenylbutanamide involves its ability to inhibit the reuptake of dopamine in the brain. Dopamine is a neurotransmitter that is involved in a range of physiological and psychological processes, including reward, motivation, and motor control. By blocking the reuptake of dopamine, N-(4-cyanophenyl)-4-phenylbutanamide increases the levels of dopamine in the brain, which can lead to a range of physiological and psychological effects.
Biochemical and Physiological Effects:
N-(4-cyanophenyl)-4-phenylbutanamide has been shown to have a range of biochemical and physiological effects. In addition to its ability to increase dopamine levels in the brain, N-(4-cyanophenyl)-4-phenylbutanamide has also been shown to have an impact on other neurotransmitters, including serotonin and norepinephrine. N-(4-cyanophenyl)-4-phenylbutanamide has also been shown to have an effect on the cardiovascular system, including an increase in heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-cyanophenyl)-4-phenylbutanamide in lab experiments is its ability to act as a dopamine transporter inhibitor. This property makes N-(4-cyanophenyl)-4-phenylbutanamide a potential tool for studying the role of dopamine in various neurological disorders. However, there are also some limitations to using N-(4-cyanophenyl)-4-phenylbutanamide in lab experiments, including its potential for toxicity and the need for careful dosage control.

Future Directions

There are many potential future directions for research on N-(4-cyanophenyl)-4-phenylbutanamide. One area of interest is in the development of new drugs based on the structure of N-(4-cyanophenyl)-4-phenylbutanamide. Researchers are also interested in exploring the potential therapeutic applications of N-(4-cyanophenyl)-4-phenylbutanamide in the treatment of various neurological disorders. Finally, there is a need for further research on the safety and toxicity of N-(4-cyanophenyl)-4-phenylbutanamide, as well as its potential interactions with other drugs and compounds.
Conclusion:
In conclusion, N-(4-cyanophenyl)-4-phenylbutanamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been shown to have a range of interesting properties, including the ability to act as a dopamine transporter inhibitor. N-(4-cyanophenyl)-4-phenylbutanamide has many potential applications in the field of neuroscience, and there are many exciting future directions for research on this compound. However, there are also some limitations and potential safety concerns that need to be carefully considered. Overall, N-(4-cyanophenyl)-4-phenylbutanamide is a promising compound that has the potential to contribute to our understanding of the brain and its role in various physiological and psychological processes.

Synthesis Methods

The synthesis of N-(4-cyanophenyl)-4-phenylbutanamide involves a multi-step process that includes the reaction of 4-cyanobenzaldehyde with 4-phenylbutanone in the presence of a catalyst. The resulting intermediate is then reduced using sodium borohydride to produce the final product, N-(4-cyanophenyl)-4-phenylbutanamide. This process has been optimized over the years to ensure high purity and yield of the final product.

Scientific Research Applications

N-(4-cyanophenyl)-4-phenylbutanamide has been widely studied for its potential use in scientific research. One of the most interesting applications of N-(4-cyanophenyl)-4-phenylbutanamide is in the field of neuroscience. N-(4-cyanophenyl)-4-phenylbutanamide has been shown to act as a dopamine transporter inhibitor, which means that it can block the reuptake of dopamine in the brain. This property makes N-(4-cyanophenyl)-4-phenylbutanamide a potential tool for studying the role of dopamine in various neurological disorders, including addiction, depression, and Parkinson's disease.

properties

IUPAC Name

N-(4-cyanophenyl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c18-13-15-9-11-16(12-10-15)19-17(20)8-4-7-14-5-2-1-3-6-14/h1-3,5-6,9-12H,4,7-8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUDNOEFRKFIJMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-cyanophenyl)-4-phenylbutanamide

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